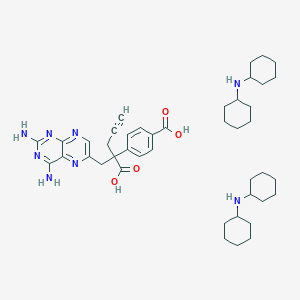

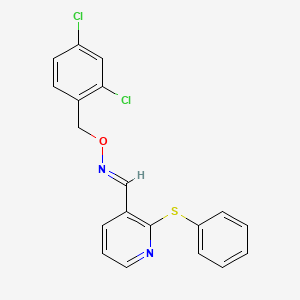

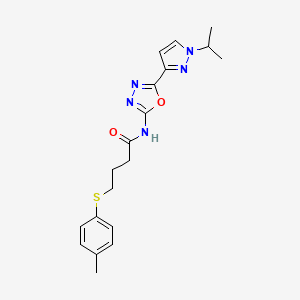

![molecular formula C23H24N4O3S B2502023 N-(4-乙基苯基)-N-(3-甲氧基苄基)-3-甲基[1,2,4]三唑并[4,3-a]吡啶-8-磺酰胺 CAS No. 1251704-10-5](/img/structure/B2502023.png)

N-(4-乙基苯基)-N-(3-甲氧基苄基)-3-甲基[1,2,4]三唑并[4,3-a]吡啶-8-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound N-(4-ethylphenyl)-N-(3-methoxybenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a derivative of [1,2,4]triazolo[4,3-a]pyridine, which is a heterocyclic compound. This class of compounds has been extensively studied due to their potential biological activities, including antimalarial, antimicrobial, and antitumor properties. The presence of the sulfonamide group is a common feature in many biologically active compounds and can significantly affect the activity of the molecule .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyridine derivatives typically involves the formation of the triazolo ring through an oxidative ring closure or a cyclization reaction. For instance, an oxidative ring closure using sodium hypochlorite as the oxidant has been employed to synthesize a related compound, yielding the desired heterocycle in good purity . The synthesis of the specific compound would likely follow a similar pathway, with modifications to incorporate the ethyl and methoxybenzyl substituents on the sulfonamide moiety.

Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[4,3-a]pyridine derivatives is characterized by the presence of a triazolo ring fused to a pyridine ring. The substituents on the triazolo ring and the sulfonamide group can influence the electronic distribution and overall conformation of the molecule, which in turn can affect its biological activity. NMR and IR spectroscopy, along with elemental analysis, are commonly used to characterize these compounds and confirm their structures .

Chemical Reactions Analysis

The [1,2,4]triazolo[4,3-a]pyridine core can undergo various chemical reactions, depending on the functional groups present. For example, the sulfonamide group can participate in reactions typical of sulfones, such as alkylation or arylation. The reactivity of the triazolo ring can also be modified by the presence of substituents, which can lead to the formation of new derivatives with different biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[4,3-a]pyridine derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the molecule. These properties are important for the pharmacokinetic profile of the compound and can affect its bioavailability and metabolism. The sulfonamide group, in particular, is known to improve the aqueous solubility of the compounds, which is beneficial for their potential use as drugs .

Relevant Case Studies

Several case studies have demonstrated the potential of [1,2,4]triazolo[4,3-a]pyridine derivatives as therapeutic agents. For example, some derivatives have shown good antimalarial activity in vitro against Plasmodium falciparum . Others have been evaluated for their antitumor properties, with some compounds advancing to clinical trials due to their ability to inhibit cell cycle progression in cancer cell lines . Additionally, antimicrobial and antifungal activities have been reported for various sulfonamide derivatives, highlighting the versatility of this chemical scaffold .

科学研究应用

除草剂应用

N-(4-乙基苯基)-N-(3-甲氧基苄基)-3-甲基[1,2,4]三唑并[4,3-a]吡啶-8-磺酰胺在农业领域具有显著的应用,特别是作为一种有效的除草剂。莫兰 (2003) 的研究强调了相关的 N-芳基[1,2,4]三唑并[1,5-a]吡啶-2-磺酰胺化合物在低施用率下对广泛植被的显着除草活性。这表明在各种农作物生产环境中具有有效的杂草控制潜力 Moran (2003)。

抗疟疾应用

该化合物及其衍生物在抗疟疾研究中显示出有希望的结果。Karpina 等人 (2020) 讨论了合成和体外评估一系列 [1,2,4]三唑并[4,3-a]吡啶磺酰胺作为潜在的抗疟疾剂。他们的研究涉及对化合物库进行虚拟筛选和分子对接,在合成和针对恶性疟原虫评估后,确定了有效的抗疟疾剂 Karpina et al. (2020)。

抗菌和杀虫应用

三唑并吡啶磺酰胺衍生物还表现出显着的抗菌和杀虫活性。徐等人 (2017) 合成了一系列含有 [1,2,4]三唑并[4,3-a]吡啶部分的砜衍生物,发现它们表现出良好的抗真菌和杀虫活性,表明在植物保护和害虫控制中具有潜在的应用 Xu et al. (2017)。

属性

IUPAC Name |

N-(4-ethylphenyl)-N-[(3-methoxyphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O3S/c1-4-18-10-12-20(13-11-18)27(16-19-7-5-8-21(15-19)30-3)31(28,29)22-9-6-14-26-17(2)24-25-23(22)26/h5-15H,4,16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEHPCKBROQCCGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N(CC2=CC(=CC=C2)OC)S(=O)(=O)C3=CC=CN4C3=NN=C4C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-ethylphenyl)-N-[(3-methoxyphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

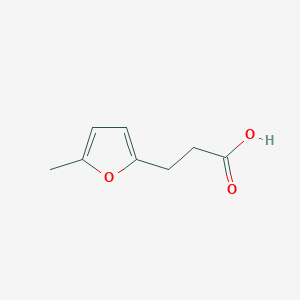

![2,6-Dibromoimidazo[1,2-a]pyridine](/img/structure/B2501945.png)

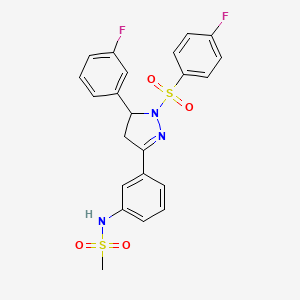

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-methylsulfonylbenzamide](/img/structure/B2501949.png)

![tert-butyl N-(1-benzothiophen-6-yl)-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate](/img/structure/B2501951.png)

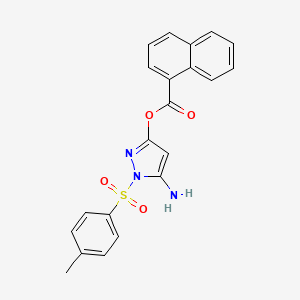

![methyl 2-(3-(4-methylbenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate](/img/structure/B2501958.png)